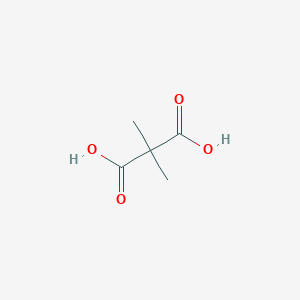
Diethoxydiphenylsilane
描述
Diethoxydiphenylsilane is an organosilicon compound with the chemical formula C16H20O2Si. It is a colorless to yellowish transparent liquid with a molecular weight of 272.42 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: Diethoxydiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
(C6H5)2SiCl2+2C2H5OH→(C6H5)2Si(OC2H5)2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced by reacting diphenyldichlorosilane with ethanol under controlled conditions. The reaction is typically carried out in a solvent such as toluene, and the product is purified through distillation .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming diphenylsilanediol and ethanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Other silanes or silanols, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Diphenylsilanediol and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes
科学研究应用
Diethoxydiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the preparation of diphenylsilylene derivatives of diols by exchange reactions.
Biology: Employed in the development of solid-phase microextraction fibers for the extraction of polycyclic aromatic hydrocarbons from biological samples.
Medicine: Utilized in the synthesis of organosilicon compounds with potential therapeutic applications.
Industry: Applied in the production of coatings for detecting explosives and explosive taggants, as well as in the surface modification of nanoporous materials
作用机制
Diethoxydiphenylsilane exerts its effects through the formation of stable and porous structures when used in coatings and solid-phase microextraction fibers. The ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of a robust network that can efficiently extract and interact with various compounds. The molecular targets and pathways involved include the interaction with polycyclic aromatic hydrocarbons and other analytes in complex matrices .
相似化合物的比较
Diphenyldichlorosilane: Similar in structure but contains chlorine atoms instead of ethoxy groups.
Diphenylsilanediol: Formed through the hydrolysis of diethoxydiphenylsilane.
Triethoxyphenylsilane: Contains three ethoxy groups and one phenyl group.
Uniqueness: this compound is unique due to its combination of two phenyl groups and two ethoxy groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials and coatings .
属性
IUPAC Name |
diethoxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062519 | |
| Record name | Diphenyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Diethoxydiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000472 [mmHg] | |
| Record name | Diethoxydiphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2553-19-7 | |
| Record name | Diphenyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyldiethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxydiphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyldiethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLDIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8R5QPV9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diethoxydiphenylsilane acts as a precursor for synthesizing polydiphenylsiloxane (PDPS) and modifying surfaces. It interacts with hydroxyl groups on various substrates, including silica, through a hydrolysis and condensation process [, , ]. This interaction leads to the formation of covalent Si-O-Si bonds, resulting in surface modification with hydrophobic phenyl groups or the creation of PDPS within hybrid materials.
A:
- Spectroscopic Data:
A: this compound demonstrates good compatibility with various polymers, including polyimide, polybenzoxazine, and polysiloxanes [, ]. This compatibility allows for the creation of hybrid materials with enhanced properties. The stability of this compound-modified materials is influenced by the degree of crosslinking, the presence of other components, and the environmental conditions. Generally, materials incorporating PDPS exhibit enhanced thermal stability and mechanical strength [, ].
A: While this compound is not typically used as a catalyst, its role in modifying the surface properties of materials can indirectly influence catalytic processes. For instance, incorporating this compound into solid-phase microextraction (SPME) fibers enhances their selectivity and sensitivity towards specific analytes like polycyclic aromatic hydrocarbons [, ].
ANone: Computational methods can simulate the interaction of this compound with surfaces at the molecular level. This information can predict the properties of modified materials or optimize reaction conditions for hybrid material synthesis.
ANone: Researchers utilize a combination of techniques to analyze this compound and its derivatives. These methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies this compound based on its mass-to-charge ratio [].
- Infrared Spectroscopy (IR): Detects specific functional groups present in the molecule, aiding in structural confirmation [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and helps monitor the progress of reactions involving this compound [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)











